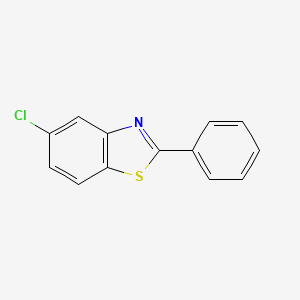

5-Chloro-2-phenyl-1,3-benzothiazole

Description

The exact mass of the compound 5-Chloro-2-phenyl-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-phenyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-phenyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDXKPYBJXBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322979 | |

| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-16-9 | |

| Record name | NSC402598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-phenyl-1,3-benzothiazole

Abstract: The benzothiazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This guide provides a comprehensive technical overview of 5-Chloro-2-phenyl-1,3-benzothiazole, a key analogue within this class. We delve into an efficient, high-yield synthetic protocol, elucidate its underlying mechanism, detail a multi-technique characterization workflow, and discuss its significance as a platform for drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important heterocyclic compound.

Introduction: The Significance of the Benzothiazole Core

Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is prevalent in numerous natural and synthetic molecules that exhibit significant biological activities.[1] The versatility of the benzothiazole ring system allows it to interact with a wide range of biological targets, making it a focal point in the search for new therapeutic agents.[2] Derivatives have been extensively investigated and developed for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[3][4][5]

5-Chloro-2-phenyl-1,3-benzothiazole (C₁₃H₈ClNS) is a specific and important derivative. The presence of a phenyl group at the 2-position and a chloro substituent at the 5-position provides a foundational structure whose lipophilicity, electronic properties, and steric profile can be fine-tuned to optimize pharmacological activity. The chloro group, in particular, can enhance binding affinity to target proteins and improve metabolic stability.[6] This guide presents a detailed methodology for its synthesis and a robust framework for its analytical characterization.

Synthesis: A Mechanistic and Practical Approach

The most common and efficient route for synthesizing 2-arylbenzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and an aromatic aldehyde.[7][8] This method is valued for its high yields, operational simplicity, and the ready availability of starting materials.

Reaction Principle and Mechanism

The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole is achieved through the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde. The reaction proceeds through a key Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

The proposed mechanism involves three primary stages:

-

Schiff Base Formation: The nucleophilic primary amine of 2-amino-4-chlorobenzenethiol attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a benzal-anilino intermediate (a Schiff base).

-

Intramolecular Cyclization: The thiol (-SH) group, now positioned favorably, performs a nucleophilic attack on the imine carbon of the Schiff base, forming a non-aromatic thiazoline ring.

-

Oxidative Aromatization: The thiazoline intermediate undergoes oxidation to remove two hydrogen atoms, resulting in the formation of the stable, aromatic 1,3-benzothiazole ring system. In many protocols, the solvent (like DMF at reflux) or a mild oxidizing agent facilitates this final step.[3]

Caption: Simplified reaction mechanism for benzothiazole formation.

Detailed Experimental Protocol

This protocol is adapted from a proven, high-yield procedure.[3] It describes a one-pot synthesis that is both efficient and readily scalable.

Title: One-Pot Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole

Materials & Reagents:

-

2-Amino-4-chlorobenzenethiol (1.0 mmol, 0.159 g)

-

Benzaldehyde (1.0 mmol, 0.106 g)

-

N,N-Dimethylformamide (DMF) (10 ml)

-

Sodium metabisulfite (0.2 g)

-

Ethanol (for recrystallization)

-

Deionized water

Apparatus:

-

50 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filtration apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To the 50 mL round-bottomed flask, add 2-amino-4-chlorobenzenethiol (1 mmol), benzaldehyde (1 mmol), N,N-dimethylformamide (10 mL), and sodium metabisulfite (0.2 g). Equip the flask with a magnetic stir bar and a reflux condenser.

-

Causality Insight: DMF serves as a high-boiling polar aprotic solvent, facilitating the reaction at elevated temperatures. Sodium metabisulfite can act as a mild oxidizing agent to promote the final aromatization step.

-

-

Reflux: Heat the mixture to reflux with continuous stirring for approximately 2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., with a 20% ethyl acetate in hexane mobile phase). The reaction is complete upon the disappearance of the starting material spots.

-

Self-Validation: TLC provides a reliable, real-time check on reaction completion, preventing premature termination or unnecessary heating, thus ensuring optimal yield and purity.

-

-

Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water (~50-100 mL). A solid precipitate will form.

-

Causality Insight: The organic product, 5-Chloro-2-phenyl-1,3-benzothiazole, is insoluble in water. Pouring the DMF solution into water causes the product to precipitate out, effectively separating it from the water-soluble solvent and byproducts.

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. Purify the crude product by recrystallization from ethanol to afford pure, crystalline 5-Chloro-2-phenyl-1,3-benzothiazole. A typical yield for this procedure is over 90%.[3]

Caption: Step-by-step experimental workflow for synthesis.

Characterization and Structural Elucidation

Post-synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of the target compound. A combination of spectroscopic and crystallographic methods provides a complete analytical profile.

Physicochemical and Spectroscopic Data

| Property | Data | Source |

| Molecular Formula | C₁₃H₈ClNS | [3][9][10] |

| Molecular Weight | 245.71 g/mol | [3][9] |

| Appearance | Colorless / White Crystalline Solid | [3] |

| Mass Spec (MS) | Expected M⁺ peak at m/z 245.0066 | [9] |

| ¹H & ¹³C NMR | Spectra consistent with aromatic structure | |

| IR Spec (KBr, cm⁻¹) | Characteristic peaks for C=N, C-S, C-Cl | [11] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both the phenyl and benzothiazole rings. The ¹³C NMR spectrum will show 13 distinct carbon signals, confirming the molecular formula.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z ≈ 245.7, corresponding to the nominal mass of C₁₃H₈ClNS.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected absorptions include C=N stretching (thiazole ring) around 1500-1600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.[13]

Single-Crystal X-Ray Diffraction

For definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [3][10] |

| Space Group | P2₁/c | [10] |

| Unit Cell Dimensions | a = 7.4057 Å, b = 5.9100 Å, c = 25.165 Å | [3][10] |

| β Angle | 93.402° | [3][10] |

| Dihedral Angle | 7.11° (between benzothiazole and phenyl rings) | [3][10] |

The small dihedral angle of 7.11° between the two ring systems indicates that the molecule is nearly planar.[3][10] This planarity can be a crucial factor in the molecule's ability to intercalate with biological macromolecules, such as DNA or enzyme active sites.

Applications and Significance in Drug Development

The true value of 5-Chloro-2-phenyl-1,3-benzothiazole lies in its potential as a scaffold for creating novel therapeutics. The benzothiazole core is associated with an exceptionally broad spectrum of biological activities, making it a highly sought-after structure in medicinal chemistry.[7][14]

-

Anticancer Agents: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity.[4][5] The 2-(4-aminophenyl)benzothiazole scaffold, for example, has been a foundation for developing compounds that show significant cytotoxicity against various cancer cell lines.[2]

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[3]

-

Neuroprotective Drugs: The FDA-approved drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), used to treat amyotrophic lateral sclerosis (ALS), highlights the potential of this scaffold in treating neurodegenerative diseases.[1][2]

-

Other Therapeutic Areas: Research has demonstrated the utility of benzothiazole derivatives as anti-inflammatory, antidiabetic, anticonvulsant, and anti-HIV agents.[1][3][4]

5-Chloro-2-phenyl-1,3-benzothiazole serves as a vital starting point or lead compound. Its structure can be systematically modified—for instance, by adding functional groups to the phenyl ring or replacing the chloro atom—to enhance potency and selectivity for a specific biological target.

Conclusion

5-Chloro-2-phenyl-1,3-benzothiazole is a compound of significant scientific interest, underpinned by a straightforward, high-yield synthesis and a well-defined characterization profile. The detailed protocol and analytical data presented in this guide provide a robust foundation for its preparation and validation. Its structural relationship to a wide range of biologically active molecules confirms its status as a valuable scaffold, promising continued relevance in the ongoing pursuit of novel and more effective therapeutic agents.

References

-

Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2799. Available at: [Link]

-

Stremski, Y., et al. (2025). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-phenylbenzothiazole. Wiley. Available at: [Link]

-

Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. Available at: [Link]

-

Das, B., et al. (2014). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. ResearchGate. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 5-chloro-3-phenyl-2,1-benzisothiazole. ChemSynthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic-Chemistry.org. Available at: [Link]

-

Saleem, M., et al. (2011). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]

-

ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-phenylbenzothiazole - 13C NMR. Wiley. Available at: [Link]

-

Chen, J., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. Available at: [Link]

-

NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. Available at: [Link]

-

Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]

-

Kamal, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]

-

ResearchGate. (2015). 5-chloro-2-phenyl benzothiazole. ResearchGate. Available at: [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]

-

Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

-

ResearchGate. (2024). Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC. Available at: [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. RSC. Available at: [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

-

ResearchGate. (2016). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzothiazole, 2-phenyl-. NIST WebBook. Available at: [Link]

-

Semantic Scholar. (2017). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pcbiochemres.com [pcbiochemres.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-phenyl-1,3-benzothiazole

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[3] Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4] 5-Chloro-2-phenyl-1,3-benzothiazole (CAS No. 952-16-9) is a key analogue within this family. The presence of a chloro group at the 5-position and a phenyl ring at the 2-position significantly influences its physicochemical landscape, which in turn governs its behavior in biological systems.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-Chloro-2-phenyl-1,3-benzothiazole. As drug discovery is a complex endeavor where early optimization of molecular properties is critical for success, this document moves beyond a simple listing of data.[5][6] It delves into the practical implications of these properties, explains the rationale behind experimental methodologies, and provides actionable protocols for their determination in a research setting.

Core Molecular and Physical Properties

The fundamental identity and physical state of a compound are the foundational data points in its characterization. These properties dictate handling, storage, and the initial design of experimental work.

| Property | Value | Source(s) |

| CAS Number | 952-16-9 | N/A |

| Molecular Formula | C₁₃H₈ClNS | [4] |

| Molecular Weight | 245.71 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 243 °C | [7] |

Expert Insights: The high melting point of 243 °C is indicative of a stable crystal lattice structure.[7] This stability is confirmed by single-crystal X-ray diffraction studies, which reveal a nearly planar arrangement with a slight dihedral angle of 7.11(8)° between the benzothiazole and phenyl ring systems.[4] For drug development professionals, a high melting point suggests good solid-state stability, which is advantageous for formulation and storage. However, it can also correlate with low aqueous solubility, a critical challenge that must be addressed early in the development pipeline.

Solubility Profile: A Critical Determinant of Bioavailability

The Causality Behind Low Solubility: The molecule's large, non-polar surface area, dominated by the phenyl and chlorinated benzene rings, leads to unfavorable energetic costs for cavity formation in the highly ordered hydrogen-bonding network of water. This hydrophobic nature is a primary driver of its poor aqueous solubility.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

For early-stage drug discovery, kinetic solubility is a high-throughput method used to rapidly assess the solubility of compounds prepared from a DMSO stock solution. This protocol provides a reliable method for generating this crucial data.

Principle: This method relies on light scattering. A compound is introduced from a concentrated DMSO stock into an aqueous buffer. If the compound's concentration exceeds its solubility limit, it precipitates out of solution. These fine particles scatter a beam of light, and the degree of scattering (nephelometry) is proportional to the amount of insoluble material.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve 5-Chloro-2-phenyl-1,3-benzothiazole in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

-

Plate Setup: Using a liquid handler or calibrated multichannel pipette, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear, 96-well microtiter plate. Prepare serial dilutions in DMSO if a concentration curve is desired.

-

Addition of Aqueous Buffer: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Incubation and Mixing: Seal the plate and place it on a plate shaker. Mix thoroughly for 2 hours at a controlled temperature (e.g., 25°C). This allows the system to reach a state of "kinetic" equilibrium.

-

Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well.

-

Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).

Self-Validating System: This protocol must include controls. A high-solubility control (e.g., Atenolol) should show no precipitation, while a low-solubility control (e.g., Ketoconazole) should show significant light scattering, validating that the assay can detect both soluble and insoluble compounds.

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 952-16-9: 5-chloro-2-phenyl-1,3-benzothiazole [cymitquimica.com]

- 4. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advancechemjournal.com [advancechemjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Chloro-2-phenyl-1,3-benzothiazole | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2-phenyl-1,3-benzothiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanistic underpinnings of 5-Chloro-2-phenyl-1,3-benzothiazole, a member of the pharmacologically significant 2-phenylbenzothiazole class of compounds. Drawing upon a synthesis of current research, this document will explore the diverse biological activities of this scaffold, delving into its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The narrative is structured to provide not just a catalog of effects, but a causal understanding of the experimental observations that define its mechanism of action.

I. Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole ring system, a fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This core structure is present in a variety of biologically active compounds, including FDA-approved drugs and numerous investigational agents.[2] The versatility of the benzothiazole nucleus, particularly at the 2-position, allows for the introduction of various substituents that can modulate its pharmacological profile. The 2-phenylbenzothiazole series, to which 5-Chloro-2-phenyl-1,3-benzothiazole belongs, has garnered significant attention for its potent and diverse biological activities.[1][4][5][6] The introduction of a chloro group at the 5-position can further influence the molecule's electronic properties and biological interactions, often enhancing its efficacy.[1][7][8]

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented activity of 2-phenylbenzothiazole derivatives is their potent in vitro and in vivo anticancer effects.[4][6][9] The mechanism of this activity is not attributed to a single target but rather a multifactorial approach that can vary depending on the specific substitution pattern of the molecule.

A. Induction of Apoptosis

A common endpoint for the cytotoxic activity of many 2-phenylbenzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often observed through standard assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

Experimental Protocol: Assessment of Apoptosis by Flow Cytometry

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the 2-phenylbenzothiazole derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Gently trypsinize the cells, collect them by centrifugation, and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the extent of apoptosis induction.

B. Inhibition of Key Signaling Pathways

The pro-apoptotic effects of 2-phenylbenzothiazole derivatives are often linked to their ability to interfere with critical signaling pathways that regulate cell survival and proliferation.

Several studies have highlighted the potential of hydroxylated 2-phenylbenzothiazoles to act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][5] Overexpression of EGFR is a hallmark of many cancers, making it a prime therapeutic target.

Caption: Figure 1: Proposed inhibition of the EGFR signaling pathway by 2-phenylbenzothiazole derivatives.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Some novel 2-aminobenzothiazole hybrids have been specifically designed and shown to be potent inhibitors of VEGFR-2.[10]

C. Cytotoxicity Data

The anticancer potential of 2-phenylbenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Hydroxylated 2-phenylbenzothiazoles | A549, MCF7-ADR | 10.07-13.21 µg/ml | [4] |

| Chlorotrifluoromethyl phenyl ureido picolinamide benzothiazoles | ACHN, A-498 | 0.542, 1.02 | [8][9] |

| Chloro-benzyl indole semicarbazide benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024, 0.29, 0.84, 0.88 | [8] |

| 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 | [10] |

III. Enzyme Inhibition: A Broader Therapeutic Potential

Beyond their anticancer effects, 2-phenylbenzothiazole derivatives have been shown to inhibit a range of enzymes, suggesting their potential application in other disease areas.

A. Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Certain benzothiazole derivatives have demonstrated significant inhibitory activity against these enzymes.[11][12]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the enzyme solution, the benzothiazole inhibitor at various concentrations, and DTNB. Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at regular intervals using a microplate reader at a wavelength of 412 nm.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

B. Monoamine Oxidase (MAO) Inhibition

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders. Benzothiazole derivatives have been investigated as inhibitors of both MAO-A and MAO-B.[12][13]

C. Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors have applications as diuretics and for the treatment of glaucoma. Novel benzothiazole derivatives have been synthesized and shown to possess inhibitory activity against carbonic anhydrase.[14]

IV. Antimicrobial and Anti-inflammatory Activities

A. Antibacterial and Antifungal Effects

Several 2-phenylbenzothiazole derivatives have exhibited significant in vitro activity against a range of bacterial and fungal strains.[4] The presence of chloro, hydroxyl, and dimethylamino groups on the 2-phenyl ring has been associated with enhanced antimicrobial properties.[1][4]

B. Anti-inflammatory Potential

The ability of certain benzothiazole derivatives to inhibit the denaturation of bovine serum albumin suggests potential anti-inflammatory activity.[7] This in vitro assay is a well-established method for screening potential anti-inflammatory agents.

V. Structure-Activity Relationships (SAR)

The biological activity of 2-phenylbenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-phenyl ring.

-

Substitution at the 2-phenyl ring: The presence of electron-withdrawing groups like chloro and trifluoromethyl, as well as electron-donating groups like hydroxyl and methoxy, can significantly influence the anticancer and antimicrobial activities.[1][8][9]

-

Substitution at the benzothiazole ring: Modifications at the 5 and 6-positions of the benzothiazole nucleus have been shown to modulate the biological profile.[15]

Caption: Figure 2: Structure-Activity Relationship (SAR) logic for 2-phenylbenzothiazole derivatives.

VI. Conclusion and Future Directions

5-Chloro-2-phenyl-1,3-benzothiazole and its related derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their mechanism of action is multifaceted, often involving the modulation of key signaling pathways and direct enzyme inhibition. The potent anticancer activity, coupled with promising antimicrobial and enzyme inhibitory profiles, underscores the therapeutic potential of this scaffold.

Future research should focus on:

-

Target deconvolution: Elucidating the specific molecular targets of 5-Chloro-2-phenyl-1,3-benzothiazole to gain a more precise understanding of its mechanism of action.

-

In vivo studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the efficacy and safety of these compounds in a physiological context.

-

Lead optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

The continued exploration of the 2-phenylbenzothiazole scaffold holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. (2011). [Source not further specified in snippet].

- Synthesis and biological properties of 2-phenylbenzothiazole deriv

- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. (2018). Journal of Sciences, Islamic Republic of Iran.

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.

- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). [Source not further specified in snippet].

- Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.

- Benzothiazole derivatives as anticancer agents. (2019). European Journal of Medicinal Chemistry.

- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). Molecules.

- 5-Chloro-2-phenyl-1,3-benzothiazole. (2012). Acta Crystallographica Section E: Structure Reports Online.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.

- Benzothiazole derivatives as anticancer agents. (2020). European Journal of Medicinal Chemistry.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2020). Bioorganic Chemistry.

- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Medicinal Chemistry.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2020).

- 5-Chloro-2-phenyl-1,3-benzothiazole. (2012). Acta Crystallographica Section E.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Pharmaceuticals.

- Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. (2022). [Source not further specified in snippet].

- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. (2012). Acta Crystallographica Section E: Structure Reports Online.

- Benzothiazole. Wikipedia.

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 13. Benzothiazole - Wikipedia [en.wikipedia.org]

- 14. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 5-Chloro-2-phenyl-1,3-benzothiazole Derivatives

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly promising subclass: 5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives. The strategic placement of an electron-withdrawing chlorine atom at the 5-position and an aromatic phenyl group at the 2-position creates a unique electronic and steric profile, making this core an exceptional template for drug design.[3][4] This document provides an in-depth exploration of the significant biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold for the creation of next-generation therapeutics.

The 5-Chloro-2-phenyl-1,3-benzothiazole Scaffold: A Foundation for Potency

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the benzothiazole nucleus is particularly significant.[1] Its rigid, bicyclic structure provides a stable framework that can be readily functionalized to modulate biological activity. The 2-position is an especially active site for substitution.[1][5]

The focus of this guide, the 5-Chloro-2-phenyl-1,3-benzothiazole core, is of particular interest for several reasons:

-

The 5-Chloro Group: This substitution significantly alters the electron density of the benzothiazole ring system. Its electron-withdrawing nature can enhance binding interactions with biological targets and has been empirically linked to increased potency in various activities, including antibacterial and anti-inflammatory effects.[6][7]

-

The 2-Phenyl Group: This bulky aromatic substituent provides a key vector for further chemical modification. Derivatives are typically created by adding various functional groups to this phenyl ring, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Synthesis and Characterization

The foundational step in exploring the biological potential of these derivatives is a robust and efficient synthetic strategy. The most common approach involves the condensation of 2-amino-4-chlorobenzenethiol with a substituted benzaldehyde.

General Synthetic Workflow

The synthesis is typically a one-pot reaction, often facilitated by an oxidizing agent or catalyst in a suitable solvent like DMF or ethanol.

Caption: General workflow for benzothiazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole

This protocol describes the foundational synthesis. Derivatives are made by replacing benzaldehyde with appropriately substituted benzaldehydes.

Trustworthiness Note: The success of this synthesis relies on the purity of the starting materials and the exclusion of atmospheric moisture, which can affect yields. Progress should always be monitored by Thin-Layer Chromatography (TLC).

-

Materials:

-

2-amino-4-chlorobenzenethiol (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

N,N-dimethylformamide (DMF, 10 mL)

-

Sodium metabisulfite (0.2 g, as a mild oxidant/catalyst)

-

Round-bottom flask (50 mL) with reflux condenser

-

Stirring plate and magnetic stir bar

-

TLC plates (silica gel)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a 50 mL round-bottom flask, add 2-amino-4-chlorobenzenethiol (1.0 mmol), benzaldehyde (1.0 mmol), DMF (10 mL), and sodium metabisulfite (0.2 g).[3]

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the mixture to reflux with continuous stirring for 2-4 hours.

-

Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization reaction to occur efficiently.

-

-

Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials indicates completion.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water (approx. 50 mL). A solid precipitate should form.

-

Collect the crude solid by vacuum filtration, washing with cold water.

-

Purify the crude product by recrystallization from hot ethanol to afford pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole.[3]

-

Dry the crystals, determine the yield, and characterize using NMR, FT-IR, and Mass Spectrometry.

-

Anticancer Activity: A Prominent Therapeutic Avenue

Benzothiazole derivatives are widely investigated for their potential as anticancer agents, and the 5-chloro-2-phenyl subclass is particularly potent.[8][9] These compounds have been shown to exhibit cytotoxic activity against a broad range of human cancer cell lines, including those from breast, colon, lung, and liver cancers.[10][11][12]

Key Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, stemming from their ability to interfere with several critical cellular processes.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[11] These compounds can activate intrinsic (mitochondrial) or extrinsic pathways, leading to the activation of caspase enzymes, which execute the apoptotic program. Many studies have shown that 5-chloro-substituted benzothiazoles can induce apoptosis in a dose-dependent manner in various cancer cells.[10][11]

Caption: Simplified intrinsic apoptosis pathway.

-

Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M or G1 phase).[8] This prevents the cells from dividing and propagating.

-

Inhibition of Signaling Pathways: Key inflammatory and survival pathways, such as the NF-κB pathway, are often dysregulated in cancer. Certain benzothiazole derivatives have been shown to inhibit NF-κB protein expression, thereby reducing pro-survival signaling and sensitizing cells to apoptosis.[11]

Structure-Activity Relationship (SAR) Insights

-

The 5-chloro group is consistently associated with enhanced cytotoxic activity compared to unsubstituted analogues.[13]

-

Substitutions on the 2-phenyl ring are critical. Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -OH) at the ortho, meta, or para positions can drastically alter potency and selectivity against different cancer cell lines.[10][12] For instance, a chlorobenzyl indole semicarbazide benzothiazole derivative showed IC50 values in the nanomolar range against HT-29 colon cancer cells.[10][12]

Data Summary: Anticancer Activity

The following table summarizes representative data for various 5-Chloro-2-phenyl-1,3-benzothiazole derivatives against human cancer cell lines.

| Compound ID | Substitution on 2-Phenyl Ring | Cell Line | IC50 (µM) | Reference |

| Derivative A | 4-Chloro | HT-29 (Colon) | 0.024 | [10][12] |

| Derivative B | 4-Methoxy | HeLa (Cervical) | 9.76 | [12] |

| Derivative C | 4-Nitro | HepG2 (Liver) | 36 (nM) | [10] |

| Derivative D | Unsubstituted | A549 (Lung) | 0.84 | [10][12] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Expertise Note: The choice of cell line is critical. It should be relevant to the cancer type being studied. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

-

Materials:

-

Human cancer cell line (e.g., A549) and appropriate culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds (dissolved in DMSO, then diluted in media).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

DMSO (cell culture grade).

-

Microplate reader (570 nm).

-

-

Procedure:

-

Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Properties

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzothiazole derivatives have shown significant promise in this area.[14] The 5-chloro substitution, in particular, has been noted to enhance antibacterial activity.[6]

Mechanism of Action and SAR

-

Antibacterial: The mechanism often involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that derivatives can bind to enzymes like the MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[6] The presence of an electronegative chloro group at the 5-position appears to strengthen these binding interactions.[6]

-

Antifungal: The antifungal activity is often attributed to the inhibition of enzymes like 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[15] Disruption of this process compromises membrane integrity, leading to fungal cell death. Compounds bearing a 2-chloro substituent on the phenyl ring have shown excellent activity against C. albicans.[16]

Data Summary: Antimicrobial Activity

| Compound ID | Substitution on 2-Phenyl Ring | Microorganism | MIC (µg/mL) | Reference |

| Derivative E | 4-Methyl (on pyrazole) | B. subtilis | 1.9 | [6] |

| Derivative F | 2-Chloro | C. albicans | 312.5 (mg/mL) | [16] |

| Derivative G | Thiophene moiety | S. aureus | 6.25 | [6] |

| Derivative H | Unsubstituted | S. typhimurium | 25-50 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial/fungal strains (e.g., S. aureus ATCC 29213).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microtiter plates.

-

Test compounds and standard antibiotic (e.g., Ciprofloxacin).

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

-

-

Procedure:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.

-

Prepare and add 50 µL of the standardized microbial inoculum to each well.

-

Include a positive control (inoculum, no drug) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a key driver of many diseases. Benzothiazole derivatives, especially those with a 5-chloro substitution, have demonstrated potent anti-inflammatory activity.[2][7]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[17] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Caption: Inhibition of the COX inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Expertise Note: This is an animal model and requires strict adherence to ethical guidelines for animal welfare. The timing of measurements is crucial to capture the peak inflammatory response.

-

Materials:

-

Wistar rats (150-200g).

-

Test compound, vehicle (e.g., 0.5% CMC), and standard drug (e.g., Diclofenac sodium).

-

1% Carrageenan solution in sterile saline.

-

Plethysmometer (for measuring paw volume).

-

-

Procedure:

-

Fast animals overnight but allow access to water.

-

Divide animals into groups (Vehicle, Standard, Test Compound at various doses).

-

Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

-

After 1 hour, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.

-

Causality: Carrageenan is an irritant that induces a localized, acute inflammatory response characterized by edema (swelling).

-

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean increase in the treated group.

-

Conclusion and Future Perspectives

The 5-Chloro-2-phenyl-1,3-benzothiazole scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. The evidence strongly indicates that derivatives of this core possess significant anticancer, antimicrobial, and anti-inflammatory activities. The 5-chloro substituent frequently enhances potency, while modifications to the 2-phenyl ring allow for the optimization of activity and selectivity.

Future research should focus on:

-

Lead Optimization: Systematically exploring the SAR to design next-generation compounds with improved potency and reduced off-target effects.

-

ADMET Profiling: Investigating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-like properties.

-

In Vivo Efficacy and Safety: Advancing the most promising candidates into more complex preclinical animal models to validate their therapeutic potential and establish safety margins.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community is well-positioned to translate these promising findings into clinically effective drugs.

References

- Singh, U. P., & Gaikwad, A. K. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.

- Singh, U. P. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.

- Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry.

- Yilmaz, I., et al. (2025).

- Catalano, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Sekar, V., et al.

- Kumar, A., et al. (2023).

- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV

- Abdel-Wahab, B. F., et al.

- Ghorab, M. M., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues.

- Kaur, R., & Kumar, R. (2019).

- Mulani, S., et al. (2023).

- Onwudiwe, D. C., et al. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.

- Acharya, S. S., et al. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions.

- Tozkoparan, B., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.

- Lokhande, R. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.

- Sharma, P., et al.

- Li, Y., et al. (2024).

- Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. PMC - NIH.

- Küçükgüzel, I., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)

- Perković, I., et al. (2021).

- Haliyev, G., et al. (2021).

- Al-Ostath, R. A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- Wang, G., et al. (2017).

- Sadhasivam, G., & Kulanthai, K. (2015).

- Singh, P., et al. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs.

- Noreen, M., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. NIH.

- Al-Trawneh, S. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole.

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. mdpi.com [mdpi.com]

- 14. jchr.org [jchr.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]

- 17. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

Spectroscopic data (NMR, IR, Mass) for 5-Chloro-2-phenyl-1,3-benzothiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-phenyl-1,3-benzothiazole

This guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-2-phenyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the precise structural features of such molecules is paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.

Introduction and Molecular Overview

5-Chloro-2-phenyl-1,3-benzothiazole belongs to the benzothiazole class of compounds, which are known for a wide range of pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2] The introduction of a chloro-substituent at the 5-position and a phenyl group at the 2-position of the benzothiazole core significantly influences its electronic properties and biological interactions. Accurate spectroscopic characterization is therefore essential for confirming the identity, purity, and structure of the synthesized compound, forming the bedrock of any subsequent research and development.

The molecular structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom on the benzene ring and a phenyl substituent on the thiazole ring.[3]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme is used throughout this guide.

Caption: Molecular structure of 5-Chloro-2-phenyl-1,3-benzothiazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2-phenyl-1,3-benzothiazole is expected to show signals exclusively in the aromatic region. Based on the analysis of the parent compound, 2-phenyl-1,3-benzothiazole, and considering the electronic effects of the chlorine substituent, the following assignments can be predicted. The electron-withdrawing nature of the chlorine atom will deshield adjacent protons (H4 and H6), causing a downfield shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.1-8.2 | d | J ≈ 2.0 (meta) |

| H6 | ~7.4-7.5 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H7 | ~7.9-8.0 | d | J ≈ 8.5 (ortho) |

| H2', H6' | ~8.0-8.1 | m | |

| H3', H4', H5' | ~7.5-7.6 | m |

Causality: The proton at C4 is deshielded due to its proximity to the electronegative nitrogen and the C-Cl dipole. The proton at C7 is adjacent to the sulfur-bearing carbon. The protons of the phenyl ring at C2 typically appear as two multiplets, with the ortho protons (H2', H6') being more deshielded due to their proximity to the electron-deficient benzothiazole ring system.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The predicted chemical shifts are based on computational data and comparison with related structures.[4]

| Carbon Atom | Chemical Shift (δ, ppm)[4] |

| C2 | ~169.5 |

| C4 | ~122.5 |

| C5 | ~131.0 |

| C6 | ~127.5 |

| C7 | ~125.0 |

| C8 (C3a) | ~153.0 |

| C9 (C7a) | ~134.0 |

| C1' | ~133.0 |

| C2', C6' | ~127.0 |

| C3', C5' | ~129.5 |

| C4' | ~131.5 |

Causality: The C2 carbon, being part of the C=N double bond within the heterocyclic ring, is significantly deshielded and appears furthest downfield.[6] The carbon atom bearing the chlorine (C5) and the bridgehead carbons (C8, C9) also exhibit characteristic downfield shifts.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050-3100 | Aromatic C-H Stretch | Medium-Weak |

| 1580-1615 | C=N Stretch (thiazole ring) | Medium-Strong |

| 1450-1550 | Aromatic C=C Ring Stretch | Strong |

| 1050-1100 | C-Cl Stretch | Strong |

| 750-850 | C-H Out-of-plane Bending | Strong |

Causality: The spectrum is dominated by absorptions from the aromatic systems. The C=N stretching frequency is a key characteristic of the benzothiazole core.[7] The strong absorption in the fingerprint region corresponding to the C-Cl stretch is a definitive indicator of the chloro-substituent. The pattern of C-H out-of-plane bending can provide corroborating evidence for the substitution pattern on the benzene rings.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with an empty holder prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.[8] A key feature will be the isotopic pattern of the molecular ion, which will show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

| m/z | Ion | Notes |

| 245/247 | [C₁₃H₈ClNS]⁺ | Molecular ion ([M]⁺), showing the characteristic 3:1 isotope pattern for Cl. |

| 210 | [C₁₃H₈NS]⁺ | Loss of Cl radical. |

| 135 | [C₇H₅NS]⁺ | Benzothiazole radical cation. |

| 108 | [C₆H₄S]⁺ | Thiophenol radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Proposed Fragmentation Pathway

Caption: Plausible EI fragmentation pathway for 5-Chloro-2-phenyl-1,3-benzothiazole.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.

-

Separation: The compound travels through a GC column (e.g., a 30m DB-5ms), separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized (typically by Electron Impact, EI, at 70 eV).

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.[8]

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of 5-Chloro-2-phenyl-1,3-benzothiazole. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (C=N, C-Cl, aromatic rings), and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of chlorine). This comprehensive spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and further investigation into the compound's chemical and biological properties.

References

- R Discovery. (2024, April 1).

- Semantic Scholar. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Semantic Scholar.

- Elibrary.

-

Yousuf, S., Shah, S., Ambreen, N., Khan, K. M., & Ahmed, S. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2799. [Link]

- ResearchGate. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole.

- Semantic Scholar.

-

ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]

- ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.

-

SpectraBase. 5-Chloro-2-phenylbenzothiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- The Royal Society of Chemistry. (2024). Supporting Information for [Title of Paper]. The Royal Society of Chemistry.

- University of Baghdad. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. University of Baghdad.

-

SpectraBase. 5-Chloro-2-phenylbenzothiazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

ResearchGate. (PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. [Link]

-

NIST. Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. [Link]

-

Chemical Synthesis Database. 5-chloro-3-phenyl-2,1-benzisothiazole. Chemical Synthesis Database. [Link]

- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

-

NIST. Benzothiazole, 2-phenyl-. NIST WebBook. [Link]

- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(1), 1. [Link]

-

MassBank. Benzothiazoles. MassBank. [Link]

- ScienceDirect. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-phenyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the solid-state structure of 5-Chloro-2-phenyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are recognized as "privileged scaffolds" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design, polymorphism screening, and formulation development. This document details the synthesis, single-crystal X-ray diffraction analysis, and in-depth interpretation of the molecular and supramolecular features of the title compound, offering field-proven insights into the causality behind the experimental and analytical choices.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone pharmacophore found in numerous marketed drugs and clinical candidates.[4][5] Its structural rigidity, synthetic accessibility, and capacity for diverse molecular interactions make it a highly valuable scaffold in drug discovery.[2] Derivatives have been shown to target a wide array of biological pathways, acting as enzyme inhibitors, receptor modulators, and diagnostic imaging agents.[2][5]

The specific compound, 5-Chloro-2-phenyl-1,3-benzothiazole (C₁₃H₈ClNS), incorporates key structural motifs:

-

The Benzothiazole Core: Provides a rigid, planar system capable of engaging in π-π stacking and other non-covalent interactions.

-

The 2-Phenyl Group: Introduces a site for potential steric and electronic modulation, influencing molecular conformation and receptor binding.

-

The 5-Chloro Substituent: This halogen atom can significantly alter the electronic properties of the benzothiazole ring and, crucially, can participate in specific, directional intermolecular interactions such as halogen bonding.

A definitive understanding of its crystal structure provides a foundational dataset for structure-activity relationship (SAR) studies and computational modeling, ultimately guiding the development of more potent and selective therapeutic agents.[4] This guide elucidates the experimental pathway to determine this structure and interprets the resulting data with an emphasis on its implications for pharmaceutical science.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole

The synthesis of the title compound is reliably achieved through the condensation reaction of 2-amino-4-chlorobenzenethiol with benzaldehyde.[6] This is a common and efficient route for creating 2-substituted benzothiazoles.[7]

Experimental Protocol:

-

Reactant Charging: To a 50 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorobenzenethiol (1.0 mmol, 0.159 g), benzaldehyde (1.0 mmol, 0.106 g), and N,N-dimethylformamide (DMF, 10 mL).

-

Initiation: Add sodium metabisulfite (0.2 g) to the stirring mixture. This reagent facilitates the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours.

-

Causality: Refluxing in DMF provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization, while DMF is an excellent solvent for the reactants.

-

-

Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product.

-

Causality: The organic product is insoluble in water, making precipitation an effective method for initial isolation from the polar DMF solvent and inorganic salts.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product is then purified by recrystallization from ethanol to yield the final compound.[6]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[8][9] The goal is to produce a crystal that is sufficiently large (>0.1 mm), well-ordered, and free of defects.[9] For this compound, slow evaporation of the recrystallization solvent (ethanol) proved effective.

Experimental Protocol:

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in a high-purity solvent (e.g., absolute ethanol) in a clean glass vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Causality: The fewer nucleation sites available, the fewer, and therefore larger, the resulting crystals will be.[10]

-

-

Evaporation: Cover the vial with a cap that is not airtight (e.g., pierced with a needle or loosely covered with paraffin film) to allow for slow solvent evaporation.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

X-ray Crystallography and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

Diagram: Crystallographic Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Data Collection

A suitable colorless plate-like crystal was selected and mounted on a Bruker SMART APEX CCD area-detector diffractometer. Data was collected at a controlled temperature of 273 K.[6][11]

-

Causality: Data collection at low temperatures (273 K or, more commonly, ~100 K) minimizes thermal vibrations of the atoms. This results in sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

Structure Solution and Refinement

The collected diffraction data provides the intensities and positions of reflections, but not their phases—this is the "phase problem" in crystallography.[9]

-

Structure Solution: The structure was solved using direct methods, an ab initio approach that is highly effective for small molecules.[9] This mathematical technique uses statistical relationships between the reflection intensities to derive initial phase estimates, leading to a preliminary electron density map.

-